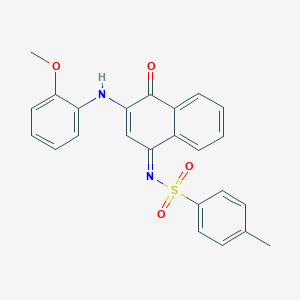
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as MNK, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MNK has been shown to target various signaling pathways involved in cancer progression, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide exerts its anticancer effects by inhibiting the activity of various protein kinases involved in cancer progression. Specifically, this compound targets the MAPK and PI3K/Akt pathways, which are known to play a crucial role in cell survival, proliferation, and differentiation. By inhibiting these pathways, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. This compound has also been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of cytokines involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in lab experiments is its specificity for targeting protein kinases involved in cancer progression. This compound has been shown to have a high selectivity for its target kinases, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in other diseases besides cancer.
Méthodes De Synthèse
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 4-hydroxy-1-naphthaldehyde to yield this compound. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C24H20N2O4S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S/c1-16-11-13-17(14-12-16)31(28,29)26-21-15-22(24(27)19-8-4-3-7-18(19)21)25-20-9-5-6-10-23(20)30-2/h3-15,25H,1-2H3/b26-21- |
Clé InChI |
NWMGFDIQUKMFPY-QLYXXIJNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
